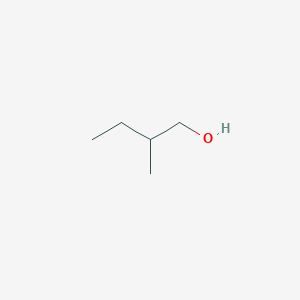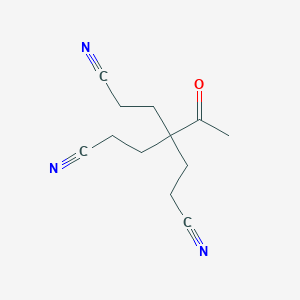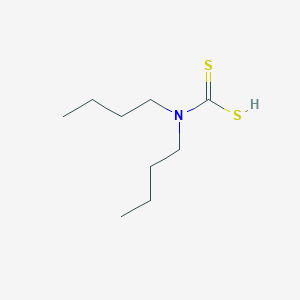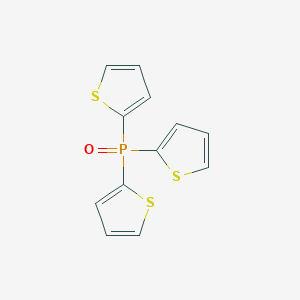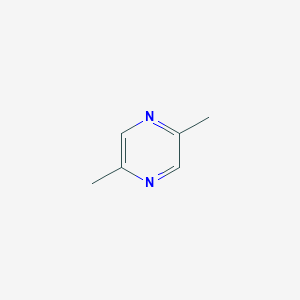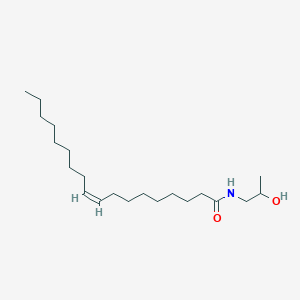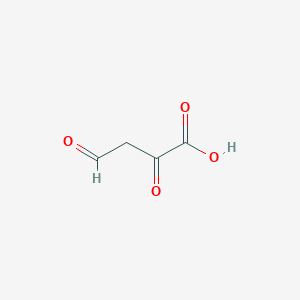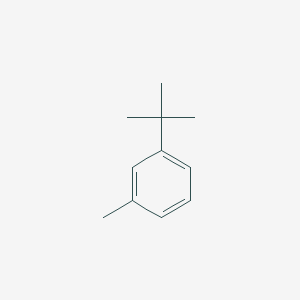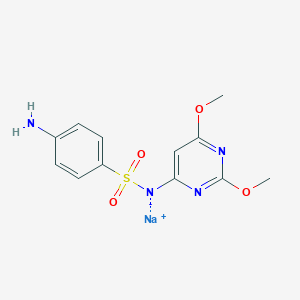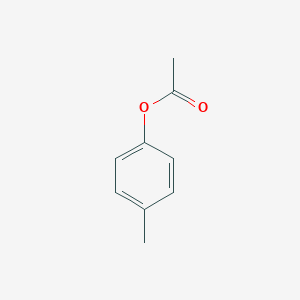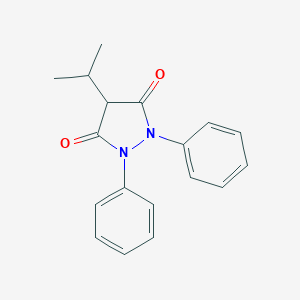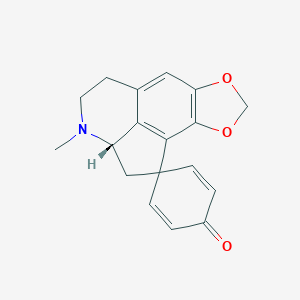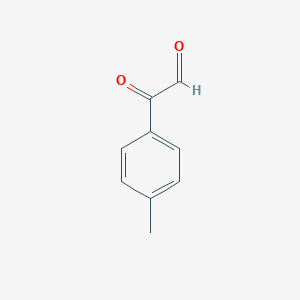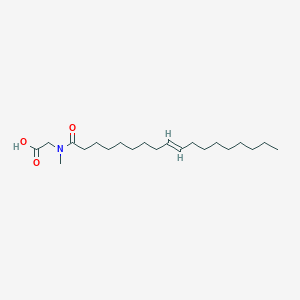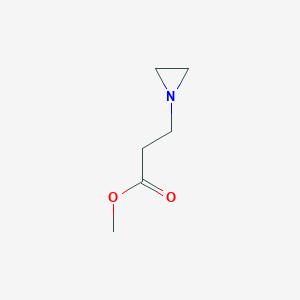
Methyl 3-(1-aziridinyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-aziridinyl)propionate, also known as MAP, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. MAP is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing a nitrogen atom.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-aziridinyl)propionate is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(1-aziridinyl)propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA repair, which can lead to increased DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-(1-aziridinyl)propionate in lab experiments is its potent cytotoxic effects on cancer cells. However, one limitation is that it can also be toxic to normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl 3-(1-aziridinyl)propionate, including the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer treatments, and the exploration of its potential use in other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(1-aziridinyl)propionate and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
Methyl 3-(1-aziridinyl)propionate can be synthesized through a variety of methods, including the reaction of 3-bromo-propionic acid with sodium azide, followed by methylation with dimethyl sulfate. Other methods include the reaction of 3-bromo-propionic acid with sodium azide, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Methyl 3-(1-aziridinyl)propionate has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. Methyl 3-(1-aziridinyl)propionate has also been shown to inhibit the growth of tumors in animal models.
Propiedades
Número CAS |
1073-77-4 |
|---|---|
Nombre del producto |
Methyl 3-(1-aziridinyl)propionate |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |
Clave InChI |
IKMSGGHCWBSOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC1 |
SMILES canónico |
COC(=O)CCN1CC1 |
Otros números CAS |
1073-77-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



